molecular formula C17H19FN2O3S2 B4522231 N-(4-fluorobenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide

N-(4-fluorobenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide

Cat. No.: B4522231
M. Wt: 382.5 g/mol
InChI Key: ARJUMHWLJFMDHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C17H19FN2O3S2 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.08211298 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluoroalkylidene Analogues of Biomolecules

  • Research Context: Synthesis of fluoroaminosulfones derived from piperidine and nucleic bases, leading to potential enzyme inhibitors, including a potent DPP-II inhibitor.
  • Key Findings: This compound offers a pathway to new fluorinated biomolecules with potential applications in enzyme inhibition (Prunier et al., 2013).

Mycobacterium Tuberculosis GyrB Inhibitors

  • Research Context: Design and synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates for Mycobacterium tuberculosis treatment.
  • Key Findings: The synthesized compounds showed promising activity against Mycobacterium tuberculosis, with one derivative exhibiting significant inhibition potential (Jeankumar et al., 2013).

Serotonin 4 Receptor Agonists

  • Research Context: Synthesis of benzamide derivatives as selective serotonin 4 receptor agonists to enhance gastrointestinal motility.
  • Key Findings: Identified compounds, including benzoyl, phenylsulfonyl, and benzylsulfonyl derivatives, showed potential as novel prokinetic agents (Sonda et al., 2004).

Na+/H+ Antiporter Inhibitors

  • Research Context: Synthesis of benzoylguanidines as Na+/H+ exchanger inhibitors for potential use in treating acute myocardial infarction.
  • Key Findings: Developed compounds demonstrated high in vitro activities, highlighting their potential as adjunctive therapy in myocardial infarction treatment (Baumgarth et al., 1997).

Inotropic Evaluation

  • Research Context: Synthesis and evaluation of piperidine-4-carboxamides for positive inotropic activity.
  • Key Findings: Some derivatives showed favorable activity, indicating potential therapeutic applications in heart diseases (Liu et al., 2009).

Alzheimer's Disease Research

  • Research Context: Imaging of serotonin 1A receptors in the living brains of Alzheimer's disease patients.
  • Key Findings: The study used a selective serotonin 1A imaging probe, indicating a significant decrease in receptor densities in Alzheimer's patients, correlating with clinical symptoms (Kepe et al., 2006).

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3S2/c18-15-5-3-13(4-6-15)12-19-17(21)14-7-9-20(10-8-14)25(22,23)16-2-1-11-24-16/h1-6,11,14H,7-10,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJUMHWLJFMDHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-fluorobenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide
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N-(4-fluorobenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide

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